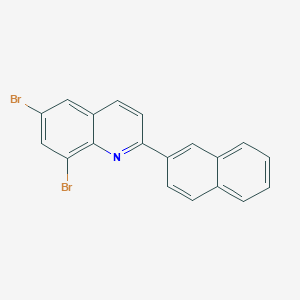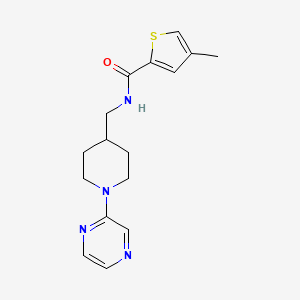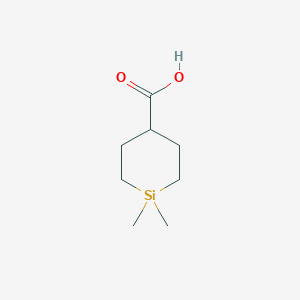
Acide 1,1-diméthylsilinane-4-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylsilinane-4-carboxylic acid: is an organosilicon compound featuring a silicon atom bonded to two methyl groups and a carboxylic acid functional group
Applications De Recherche Scientifique
1,1-Dimethylsilinane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of silicone-based materials and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dimethylsilinane-4-carboxylic acid can be synthesized through several methods. One common approach involves the hydrosilylation of alkenes with silanes, followed by oxidation to introduce the carboxylic acid group. Another method includes the reaction of chlorosilanes with organolithium reagents, followed by hydrolysis and oxidation.
Industrial Production Methods: In industrial settings, the production of 1,1-Dimethylsilinane-4-carboxylic acid often involves large-scale hydrosilylation reactions using catalysts such as platinum or rhodium complexes. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethylsilinane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The silicon atom can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or borane are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted silanes depending on the reagents used.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylsilinane-4-carboxylic acid involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, allowing the compound to participate in a range of chemical reactions. The carboxylic acid group can undergo ionization, making the compound reactive in aqueous environments. These properties enable the compound to act as a versatile intermediate in organic synthesis and industrial applications.
Comparaison Avec Des Composés Similaires
Trimethylsilane: Similar in structure but lacks the carboxylic acid group.
Dimethylsilane: Contains two methyl groups bonded to silicon but lacks additional functional groups.
Silicic acid: Contains silicon bonded to hydroxyl groups, differing in its reactivity and applications.
Uniqueness: 1,1-Dimethylsilinane-4-carboxylic acid is unique due to the presence of both silicon and a carboxylic acid group in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and industry.
Propriétés
IUPAC Name |
1,1-dimethylsilinane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-11(2)5-3-7(4-6-11)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJGUKAXPJRSJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(CC1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine](/img/structure/B2481261.png)
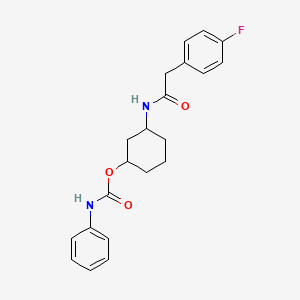
![(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2481264.png)
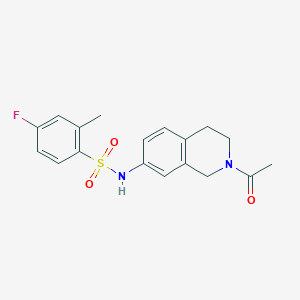
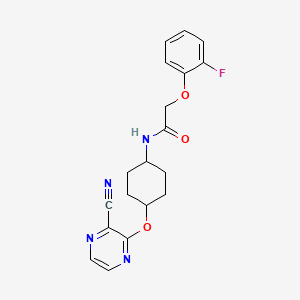
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2481272.png)
![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481274.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinoline](/img/structure/B2481275.png)


![11H-dibenzo[b,e][1,4]dioxepin-2-amine](/img/structure/B2481281.png)
